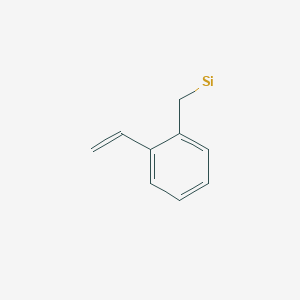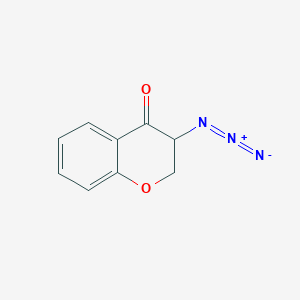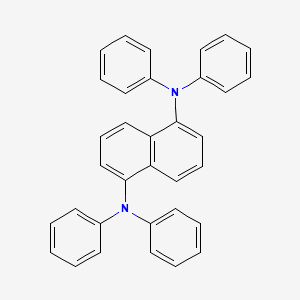
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine is a complex organic compound characterized by the presence of four phenyl groups attached to a naphthalene core with two amine groups at the 1 and 5 positions
Méthodes De Préparation
The synthesis of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core, which can be achieved through cyclization reactions.
Introduction of Amine Groups: The amine groups are introduced at the 1 and 5 positions of the naphthalene core through nitration followed by reduction.
Attachment of Phenyl Groups: The final step involves the attachment of phenyl groups to the naphthalene core, which can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the naphthalene core, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural properties make it useful in studying molecular interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine involves its interaction with specific molecular targets. The phenyl groups and amine functionalities allow it to bind to various proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
N~1~,N~1~,N~5~,N~5~-Tetraphenylnaphthalene-1,5-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N~5~,N~5~-Tetramethylnaphthalene-1,5-diamine: This compound has methyl groups instead of phenyl groups, leading to different chemical and physical properties.
N~1~,N~1~,N~5~,N~5~-Tetraphenylbenzene-1,5-diamine: Similar structure but with a benzene core instead of naphthalene, affecting its reactivity and applications.
Propriétés
Numéro CAS |
244281-00-3 |
|---|---|
Formule moléculaire |
C34H26N2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
1-N,1-N,5-N,5-N-tetraphenylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C34H26N2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-24-32-31(33)23-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
Clé InChI |
WPALONMXAKFWPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



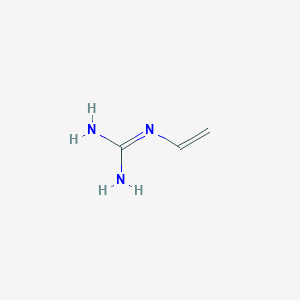

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

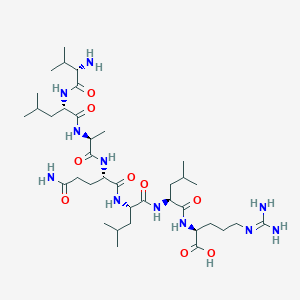


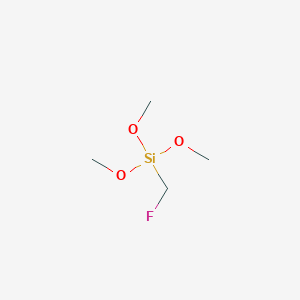
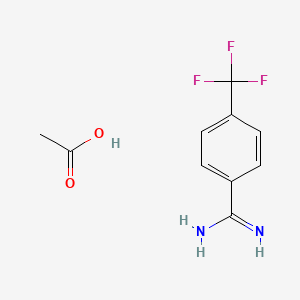
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
